

An In-depth Technical Guide to the Physicochemical Properties of 10-Heneicosanol

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Compound of Interest

Compound Name: 10-Heneicosanol

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Abstract

10-Heneicosanol is a long-chain secondary fatty alcohol. While specific experimental data for **10-Heneicosanol** is not extensively available in public literature, this guide provides a comprehensive overview of its expected physicochemical properties based on its chemical structure and data from closely related isomers. This document also outlines detailed experimental protocols for the determination of its key characteristics and presents logical workflows for its analysis, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Long-chain fatty alcohols are critical components in various biological and industrial applications, including their use as surfactants, lubricants, and in the formulation of cosmetics and pharmaceuticals.[1] **10-Heneicosanol**, a 21-carbon secondary alcohol, is an isomer of 1-Heneicosanol.[1][2] Its physicochemical properties are dictated by its long alkyl chain and the position of the hydroxyl group. Understanding these properties is fundamental for its application in research and development. Due to a scarcity of direct experimental data for **10-Heneicosanol**, this guide utilizes data from its close isomer, 11-Heneicosanol, to provide reasonable estimations.

Physicochemical Properties

The defining features of **10-Heneicosanol** are its long, nonpolar carbon chain and the polar hydroxyl group located at the 10th carbon position. This structure results in a molecule with low water solubility and a high affinity for nonpolar solvents.^[3] At room temperature, it is expected to be a waxy solid, similar to other long-chain alcohols.^[1]

Specific experimental values for the physicochemical properties of **10-Heneicosanol** are not readily available. However, data for the closely related isomer, 11-Heneicosanol, can be used to provide estimations.

Property	Estimated Value (for 10-Heneicosanol)	Data Source (for 11-Heneicosanol)
Molecular Formula	C ₂₁ H ₄₄ O	-
Molecular Weight	312.57 g/mol	[4]
Melting Point	~71-72 °C	[4]
Boiling Point (Predicted)	~370.3 ± 10.0 °C	[4]
Density (Predicted)	~0.837 ± 0.06 g/cm ³	[4]
Solubility in Water	Very low (estimated)	[3][5]

Experimental Protocols

For novel compounds like **10-Heneicosanol** where data is sparse, the following experimental protocols are recommended for the accurate determination of its physicochemical properties.

The melting point of a solid organic compound is a crucial indicator of its purity.^[6]

Methodology: Capillary Melting Point Determination^{[7][8]}

- **Sample Preparation:** A small amount of finely powdered, dry **10-Heneicosanol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement, then 1-2 °C per minute for an accurate determination near the expected melting point).
- Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.[8]

GC-MS is a powerful technique for separating and identifying components in a mixture and confirming the structure of a compound. For long-chain alcohols, derivatization is often necessary to increase volatility.[9][10]

Methodology: Silylation followed by GC-MS Analysis[11]

- Derivatization (Silylation):
 - A small, dried sample of **10-Heneicosanol** is dissolved in an anhydrous solvent (e.g., pyridine or acetonitrile) in a reaction vial.
 - A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the vial.
 - The vial is sealed and heated at 60-70°C for approximately 30 minutes to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
- GC-MS Analysis:
 - An aliquot of the derivatized sample is injected into the GC-MS system.
 - Gas Chromatograph Conditions: A capillary column (e.g., BP-20) is used. The oven temperature is programmed with an initial hold, followed by a ramp-up in temperature to ensure separation of components (e.g., start at 50°C, ramp to 220°C).[12]

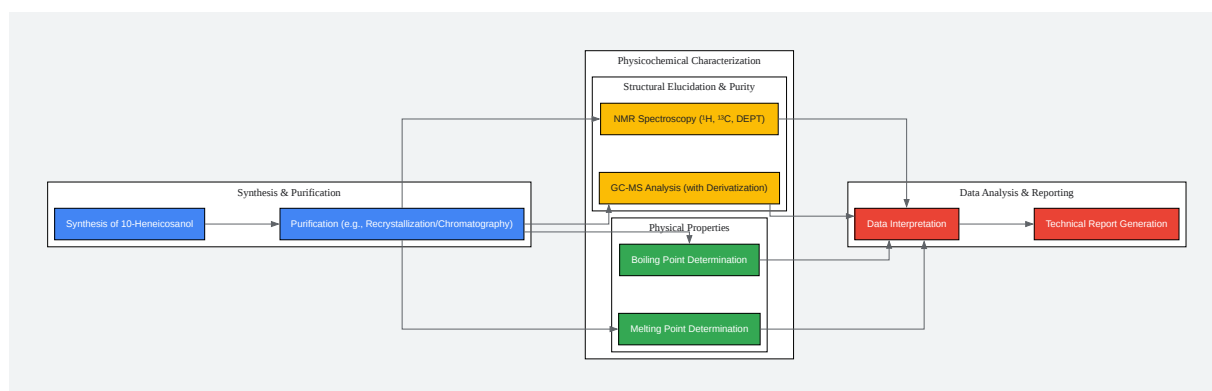
- Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is scanned over a suitable range.
- Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular structure of **10-Heneicosanol**.

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds.[\[13\]](#)

Methodology: ^1H and ^{13}C NMR Spectroscopy[\[14\]](#)

- Sample Preparation: A few milligrams of **10-Heneicosanol** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectrum:
 - The spectrum will show signals corresponding to the different types of protons in the molecule.
 - The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear in the 3.4-4.5 ppm region.[\[13\]](#)
 - The hydroxyl proton itself will likely appear as a broad singlet. A "D₂O shake" can be performed to confirm this peak, as the proton will exchange with deuterium, causing the peak to disappear.[\[13\]](#)
- ^{13}C NMR Spectrum:
 - The spectrum will show a signal for each unique carbon atom.
 - The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the 50-65 ppm range.[\[13\]](#)
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be run to differentiate between CH , CH_2 , and CH_3 groups, further aiding in the structural confirmation.[\[14\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **10-Heneicosanol**.

Conclusion

While direct experimental data for **10-Heneicosanol** remains limited, this technical guide provides a robust framework for understanding its expected physicochemical properties and outlines the necessary experimental protocols for their determination. The provided methodologies for melting point analysis, GC-MS, and NMR spectroscopy are standard,

reliable approaches for characterizing novel long-chain secondary alcohols. The information and workflows presented here are intended to support researchers and professionals in their work with **10-Heneicosanol** and related compounds, facilitating further research and application development.

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